Product packaging for Fmoc-L-phenylglycinol(Cat. No.:CAS No. 215178-44-2)

Fmoc-L-phenylglycinol

Cat. No.: B1337474
CAS No.: 215178-44-2
M. Wt: 359.4 g/mol
InChI Key: CATSPGUSOQBNRU-JOCHJYFZSA-N
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Description

Applications in Peptide and Protein Engineering

The Fmoc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a technique central to creating custom peptide sequences with high purity. chemimpex.comnih.gov This methodology allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. nih.gov The Fmoc group temporarily shields the amino group of the amino acid, preventing unwanted reactions, and is readily removed under mild basic conditions to allow for the next amino acid to be coupled. chemimpex.comnih.govpeptide.com

Bioconjugation involves the chemical linking of two biomolecules. Fmoc-protected amino acids and their derivatives can be instrumental in these strategies. chemimpex.com While direct examples involving Fmoc-L-phenylglycinol are specific, the general principles of using Fmoc-protected building blocks are well-established. For example, Fmoc-protected amino acids with orthogonally protected side chains, such as Fmoc-L-Phe(4-NH-Alloc)-OH, are used in solid-phase peptide synthesis to introduce specific functionalities for later conjugation. nih.goviris-biotech.de After assembling the peptide, the Alloc group can be selectively removed to attach other molecules, such as affinity labels or tags. nih.gov This approach allows for the precise placement of modifications within a peptide sequence.

The principles of incorporating modified amino acids extend to the engineering of larger proteins like enzymes and antibodies. By introducing unnatural amino acids, researchers can alter the catalytic activity, substrate specificity, or stability of an enzyme. While specific examples detailing the use of this compound for creating novel enzymes or antibodies are not prevalent in general literature, the foundational techniques of peptide and protein synthesis using modified building blocks are directly applicable. The synthesis of phosphinic pseudopeptides to inhibit matrix metalloproteinases serves as a clear example of how modified building blocks can be used to target and interact with specific enzymes. nih.gov

The synthesis of neuropeptides and their analogs is a significant area of research in neuroscience. wmich.edu Solid-phase peptide synthesis using Fmoc-protected amino acids is a common and efficient method for producing these peptides for study. wmich.edu For example, fragments of Neuropeptide Y (NPY) have been synthesized to investigate their potential as ligands for opioid receptors. wmich.edu The ability to create custom peptide sequences allows researchers to probe the structure-activity relationships of neuropeptides and develop new therapeutic agents.

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of this compound makes it a valuable starting material in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule. nih.gov

This compound serves as a chiral template for the synthesis of various non-proteogenic amino acids, which are amino acids not found in the standard genetic code. These unusual amino acids are of great interest in drug discovery and materials science. researchgate.net For instance, chiral Ni(II) complexes derived from Schiff bases of glycine (B1666218) with chiral ligands have been used to synthesize structurally diverse and tailor-made amino acids. researchgate.net One such example is the asymmetric synthesis of N-Fmoc-(S)-7-aza-tryptophan, where a chiral nucleophilic glycine equivalent is alkylated. researchgate.net This method provides the desired amino acid in good yield and with excellent diastereoselectivity. researchgate.net

Similarly, the synthesis of Fmoc-L-γ-carboxyglutamic acid, an uncommon amino acid, has been achieved using a novel chiral Cu(II) complex. nih.gov This approach allows for the creation of an enantiomerically pure amino acid derivative suitable for Fmoc-based solid-phase peptide synthesis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H21NO3 B1337474 Fmoc-L-phenylglycinol CAS No. 215178-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATSPGUSOQBNRU-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc L Phenylglycinol and Key Precursors

Synthesis of L-Phenylglycinol Precursor

The production of enantiomerically pure L-phenylglycinol is a critical first step. Various methods, including biocatalytic, conventional chemical, and stereoselective approaches, have been developed to achieve this.

Biocatalytic and Chemoenzymatic Approaches for Enantiopure L-Phenylglycinol Production

Biocatalysis and chemoenzymatic strategies offer sustainable and highly selective routes to chiral amino alcohols like L-phenylglycinol. These methods often utilize enzymes or whole-cell systems to achieve high yields and enantiomeric excess (ee).

A notable biocatalytic cascade system converts bio-based L-phenylalanine into chiral phenylglycinol. This multi-step process, conducted in vitro, involves a series of enzymatic reactions, including deamination, decarboxylation, oxidation, hydrolysis, and transamination. nih.gov By employing a microbial consortium of engineered Escherichia coli cells, L-phenylalanine can be efficiently transformed into either (S)- or (R)-phenylglycinol with high conversion rates (up to 99%) and excellent enantiomeric excess (>99%). nih.gov On a preparative scale, this method has yielded (S)-phenylglycinol and (R)-phenylglycinol in 71.0% and 80.5% yields, respectively. nih.gov

Another chemoenzymatic approach starts from simple methyl ketones, like acetophenone (B1666503) derivatives. researchgate.net This strategy involves an initial chemical bromination of the methyl group, followed by hydrolysis and subsequent enzymatic reduction to produce the corresponding amino alcohol. researchgate.net Furthermore, multi-enzyme pathways have been designed for the conversion of L-phenylalanine into enantiomerically pure 2-phenylglycinol. acs.org These pathways can start with a four-step conversion of L-phenylalanine to a chiral diol intermediate, which is then converted to 2-phenylglycinol through a one-pot, two-step cascade involving an alcohol dehydrogenase and a transaminase. acs.org This process has demonstrated an 81% isolated yield of (S)-phenylglycinol with over 99.4% ee. nih.gov

Starting MaterialKey Enzymes/CatalystsProductYieldEnantiomeric Excess (ee)
L-PhenylalaninePhenylalanine ammonia (B1221849) lyase, Ferulic acid decarboxylase, Phenylacrylic acid decarboxylase, Styrene monooxygenase, Epoxide hydrolase, Alcohol dehydrogenase, ω-Transaminase(S)-Phenylglycinol71.0%>99%
L-PhenylalaninePhenylalanine ammonia lyase, Ferulic acid decarboxylase, Phenylacrylic acid decarboxylase, Styrene monooxygenase, Epoxide hydrolase, Alcohol dehydrogenase, ω-Transaminase(R)-Phenylglycinol80.5%>99%
(R)-1-phenyl-1,2-diolAlcohol dehydrogenase, Transaminase, Alanine dehydrogenase(S)-Phenylglycinol81%>99.4%

Conventional Chemical Synthesis Pathways to L-Phenylglycinol

Traditional chemical synthesis of phenylglycinol often involves the reduction of amino acids or their derivatives. nih.gov Other methods include the asymmetric ring-opening of epoxides and the addition of nucleophiles to imines. nih.gov A common laboratory-scale synthesis involves the reaction of phenylglycinol with a hydroxide (B78521) solution in the presence of an asymmetric synthesis catalyst. biosynth.com The Strecker reaction, using (R)-phenylglycinol as a chiral auxiliary, provides a pathway to various L-α-amino acids, demonstrating its utility in stereoselective synthesis. lookchem.com

Stereoselective Synthesis of Phenylglycinol from Renewable or Bio-based Feedstocks

The use of renewable resources for chemical synthesis is a growing area of interest. L-phenylalanine, which can be produced through fermentation, serves as a key bio-based feedstock for the synthesis of phenylglycinol. nih.govnih.gov As detailed in the biocatalytic section, multi-enzyme cascades have been successfully developed to convert L-phenylalanine into enantiomerically pure phenylglycinol, offering a sustainable alternative to traditional chemical methods. nih.govnih.govacs.org

Isolation and Purification Strategies for L-Phenylglycinol Enantiomers

The separation of phenylglycinol enantiomers is crucial for obtaining the desired stereoisomer. Stripping crystallization (SC) has been introduced as an effective method for the chiral purification of R-phenylglycinol from an enantiomeric mixture. researchgate.netmdpi.comnih.gov This technique combines melt crystallization and vaporization, allowing for the separation of enantiomers without the need for solvents. researchgate.netmdpi.com By carefully controlling the pressure and temperature, high purity of the desired enantiomer can be achieved. mdpi.com For instance, the purity of R-phenylglycinol could be increased from 0.97 to 0.995 with a recovery ratio between 46% and 55%. mdpi.com Following synthesis, standard purification techniques such as extraction with an organic solvent like ethyl acetate (B1210297) and drying over anhydrous sodium sulfate (B86663) are employed to isolate the product. nih.gov

Synthesis of Fmoc-L-phenylglycinol

Once enantiopure L-phenylglycinol is obtained, the fluorenylmethoxycarbonyl (Fmoc) protecting group is introduced to yield this compound.

Strategies for Introducing the Fmoc Protecting Group onto L-Phenylglycinol

The Fmoc group is a crucial protecting group in peptide synthesis, and its introduction onto the amino group of L-phenylglycinol is a key step. chemimpex.comchemimpex.com This is typically achieved by reacting L-phenylglycinol with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base. chemicalbook.com A common procedure involves dissolving L-phenylalanine (a precursor to L-phenylglycinol) in a mixture of dioxane and a sodium carbonate solution, followed by the addition of Fmoc-Cl. chemicalbook.com The reaction mixture is stirred at a low temperature and then at room temperature to ensure complete reaction. chemicalbook.com The Fmoc-protected product is then isolated by acidification and filtration. chemicalbook.com This method is widely applicable for the Fmoc protection of amino acids and their derivatives.

Reactant 1Reactant 2BaseSolventProduct
L-phenylalanineFmoc-ClSodium CarbonateDioxane/WaterFmoc-L-Phe-OH

Optimization of Reaction Conditions for this compound Formation

The synthesis of this compound typically involves the reaction of L-phenylglycinol with 9-fluorenylmethyl chloroformate (Fmoc-Cl). The efficiency of this N-protection reaction is highly dependent on the optimization of several key parameters, including the choice of base, solvent, and reaction temperature.

Commonly, the reaction is performed under Schotten-Baumann conditions, which utilize a biphasic system of an organic solvent (like dioxane or dichloromethane) and an aqueous solution of a base (such as sodium bicarbonate or sodium carbonate). total-synthesis.com Anhydrous conditions, employing a base like pyridine (B92270) in a solvent such as dichloromethane, also prove effective. total-synthesis.com The fundamental mechanism involves the nucleophilic attack of the amino group of L-phenylglycinol on the highly reactive Fmoc-Cl. The liberated hydrochloric acid is neutralized by the base in the reaction mixture. total-synthesis.com

Research into the optimization of Fmoc derivatization reactions highlights the importance of the molar ratio of the reactants. For instance, studies on similar derivatizations have shown that adjusting the molar ratio of Fmoc-Cl to the amine substrate directly impacts the yield of the desired product. researchgate.net Temperature and reaction time are also critical; finding the optimal balance is necessary to ensure complete reaction without promoting side reactions or degradation. researchgate.net The concentration of the buffer and the pH of the reaction medium are also crucial factors that need to be fine-tuned to achieve maximum yield and purity. researchgate.net For example, a spectrofluorimetric method for derivatization with Fmoc-Cl was optimized at room temperature in a borate (B1201080) buffer at pH 9.0. researchgate.net

Considerations for Maintaining Stereochemical Integrity During Fmoc Derivatization

A critical aspect of the synthesis of this compound is the preservation of the stereochemical integrity of the chiral center. Racemization, the formation of an equal mixture of both enantiomers, can occur under certain reaction conditions, diminishing the utility of the final product in stereoselective applications.

The risk of racemization is a known concern during the introduction of the Fmoc group, particularly with amino acids. However, studies have shown that by carefully controlling the reaction conditions, racemization can be minimized to less than 1%. researchgate.net The use of mild bases and controlled temperatures is crucial in this regard. The classic Schotten-Baumann conditions are generally favored for their ability to provide high yields while maintaining the stereochemical purity of the product. total-synthesis.com

The choice of the Fmoc reagent can also play a role. While Fmoc-Cl is widely used, alternatives like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) are often preferred due to their increased stability and reduced potential for side reactions that could compromise stereochemical integrity. total-synthesis.com The development of environmentally friendly methods, such as conducting the Fmoc protection in aqueous media without a catalyst, has also been shown to be effective while preserving the chirality of the starting material. researchgate.netrsc.org

Scalable Synthetic Approaches for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges, including cost-effectiveness, safety, and maintaining high yield and purity. An optimized synthesis for multigram-scale production of a related compound, Fmoc-L-homopropargylglycine-OH, highlights key considerations that are also relevant to this compound. nih.gov

For a scalable process, the choice of reagents and reaction conditions must be carefully evaluated for their suitability on a larger scale. For instance, in the synthesis of Fmoc-L-homopropargylglycine-OH, changing the base from potassium carbonate to cesium carbonate significantly improved the yield in a key homologation step. nih.gov Furthermore, optimizing the stoichiometry of the reagents, such as adding an additional equivalent of the base during the reaction, can drive the reaction to completion and maximize the isolated yield. nih.gov

Asymmetric Synthesis Strategies Utilizing Phenylglycinol as a Chiral Auxiliary

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org L-phenylglycinol, the precursor to this compound, is an effective and inexpensive chiral auxiliary used in various asymmetric reactions. scispace.com

Formation of Chiral Oxazolidines via Condensation Reactions

Phenylglycinol can react with aldehydes or ketones to form chiral oxazolidines. mdpi.com These five-membered heterocyclic compounds are valuable intermediates in asymmetric synthesis. mdpi.com The formation of the oxazolidine (B1195125) ring proceeds through the condensation of the amino alcohol with the carbonyl compound to form an imine, which then cyclizes via intramolecular nucleophilic attack of the hydroxyl group on the imine carbon. mdpi.com

The stereochemistry of the newly formed chiral centers in the oxazolidine is controlled by the chirality of the starting phenylglycinol. For example, the reaction of (R)- or (S)-phenylglycinol with a prochiral aldehyde in the presence of nickel(II) leads to the formation of oxazolidine complexes with three adjacent stereogenic centers with a specific configuration. mdpi.com Specifically, S-phenylglycinol yields an SRS configuration, while the R-enantiomer gives the RSR product. mdpi.com This demonstrates a high degree of chirality transfer from the phenylglycinol auxiliary to the newly formed stereocenters.

Application of Phenylglycinol-Derived Auxiliaries in Strecker-Type Reactions for Asymmetric Amino Acid Synthesis

The Strecker synthesis is a classic method for preparing amino acids from aldehydes, ammonia, and cyanide. youtube.com A major drawback of the traditional method is the formation of a racemic mixture of amino acids. frontiersin.org The use of a chiral auxiliary, such as phenylglycinol, can induce diastereoselectivity in the reaction, leading to the preferential formation of one enantiomer of the amino acid.

In this approach, the chiral auxiliary is first reacted with the aldehyde to form a chiral imine. Subsequent addition of cyanide to this imine is diastereoselective, with the stereochemical outcome being directed by the chiral auxiliary. The resulting α-aminonitrile can then be hydrolyzed to the desired α-amino acid, and the chiral auxiliary can be removed and potentially recycled.

Research has demonstrated the effectiveness of α-phenylglycinol as a chiral auxiliary in the diastereoselective Strecker synthesis of α-amino acids. scispace.com The high diastereoselectivity achieved, coupled with the facile removal of the inexpensive auxiliary via oxidative cleavage, makes this a practical method for the large-scale preparation of optically active α-amino acids, particularly α-arylglycines. scispace.com In some cases, the Strecker reaction can be combined with a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the solution, leading to very high diastereomeric and enantiomeric excesses. rug.nl

Asymmetric Alkylation and Other Stereoselective Transformations Guided by Phenylglycinol Derivatives

Phenylglycinol-derived chiral auxiliaries, such as oxazolidinones, are widely used to control the stereochemistry of alkylation reactions. wikipedia.org The general strategy involves attaching the chiral auxiliary to a substrate containing a prochiral center. The bulky and stereochemically defined auxiliary then shields one face of the molecule, directing the approach of the electrophile to the opposite face.

For example, after acylation of an oxazolidinone auxiliary, the α-proton of the carbonyl group can be deprotonated with a strong base to form a chiral enolate. wikipedia.org The subsequent alkylation of this enolate proceeds with high diastereoselectivity, as the chiral auxiliary blocks one face of the enolate from the incoming electrophile. After the alkylation step, the chiral auxiliary can be cleaved to reveal the enantiomerically enriched product. wikipedia.org

Beyond alkylation, phenylglycinol derivatives have been employed in a range of other stereoselective transformations, including aldol (B89426) reactions and Michael additions. wikipedia.orgnih.gov In each case, the principle remains the same: the chiral auxiliary provides a defined stereochemical environment that biases the reaction towards the formation of a specific stereoisomer.

Chemical Reactivity and Transformations of Fmoc L Phenylglycinol

Fluorenylmethoxycarbonyl (Fmoc) Protecting Group Chemistry and Reactivity

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely employed amine protecting group in peptide synthesis due to its stability under acidic conditions and its facile removal under mild basic conditions. acs.orgwikipedia.org This orthogonality is crucial for the selective deprotection of the α-amino group without disturbing acid-labile side-chain protecting groups. nih.govaltabioscience.com

Mechanism of Fmoc Deprotection in Basic Media

The cleavage of the Fmoc group proceeds via a base-mediated β-elimination mechanism. The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorene (B118485) ring system by a base. springernature.comnih.gov This deprotonation is favored due to the electron-withdrawing nature of the fluorene moiety. springernature.comresearchgate.net

Following proton abstraction, a β-elimination reaction occurs, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide. nih.govpeptide.com The liberated amine is then available for the subsequent coupling reaction. To prevent the reactive DBF from undergoing undesired side reactions, such as Michael addition with the newly deprotected amine, a scavenger is typically employed. peptide.comchimia.ch Secondary amines, like piperidine (B6355638), are commonly used as the deprotection reagent because they also act as efficient scavengers for the DBF intermediate, forming a stable adduct. wikipedia.orgspringernature.comnih.gov

Evaluation of Deprotection Reagents and Conditions in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The most common reagent for Fmoc deprotection in solid-phase peptide synthesis (SPPS) is a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orguci.eduiris-biotech.de However, various other reagents and conditions have been investigated to optimize deprotection efficiency and minimize side reactions.

Reagent/ConditionConcentration/SolventTypical TimeNotes
Piperidine20-30% in DMF or NMP5-20 minStandard and widely used. springernature.comresearchgate.net
Piperazine (B1678402)5% in DMF or NMP~10 minCan reduce diketopiperazine formation. acs.org
4-Methylpiperidine (4MP)20% in DMFSimilar to piperidineAn alternative to piperidine, not a controlled substance. iris-biotech.demdpi.com
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% with 5% piperazine in NMPFaster than piperidineA non-nucleophilic base, useful for difficult sequences but can catalyze aspartimide formation. peptide.comiris-biotech.deacs.org
3-(Diethylamino)propylamine (DEAPA)10% in DMFEffectiveAn alternative that can minimize aspartimide formation. google.com

The choice of deprotection reagent and conditions can be influenced by the peptide sequence. For instance, sterically hindered amino acids or sequences prone to aggregation may require stronger bases or longer reaction times. iris-biotech.demdpi.com Conversely, sequences containing aspartic acid are susceptible to aspartimide formation, a side reaction that can be exacerbated by prolonged exposure to basic conditions. google.com

Orthogonal Protecting Group Strategies Employing Fmoc and Auxiliary Groups

The success of complex peptide synthesis often relies on the use of orthogonal protecting groups, which can be selectively removed without affecting other protecting groups. numberanalytics.com The Fmoc group, being base-labile, is a cornerstone of one of the most common orthogonal strategies in SPPS, often paired with acid-labile side-chain protecting groups. nih.gov

A typical orthogonal scheme in Fmoc-SPPS involves:

Nα-Fmoc protection: Removed by a base (e.g., piperidine) at each step of peptide chain elongation. altabioscience.com

Side-chain protection: Acid-labile groups such as tert-butyloxycarbonyl (Boc), tert-butyl (tBu), and trityl (Trt) are commonly used for protecting the side chains of amino acids like lysine, aspartic acid, and cysteine, respectively. altabioscience.comnumberanalytics.com These groups are stable to the basic conditions of Fmoc deprotection and are typically removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). nih.gov

This strategy allows for the stepwise construction of the peptide chain with high fidelity. mdpi.com Other protecting groups that are orthogonal to the Fmoc/tBu strategy include those that are labile to hydrogenolysis, photolysis, or specific enzymatic cleavage, offering further versatility for the synthesis of complex peptides and modified structures. acs.orgnumberanalytics.com

By-product Formation During Fmoc Cleavage and Mitigation Strategies

Several side reactions can occur during the Fmoc deprotection step, leading to the formation of impurities. A primary concern is the reaction of the dibenzofulvene (DBF) intermediate with the deprotected amine, which can be mitigated by using a secondary amine like piperidine as a scavenger. wikipedia.orgpeptide.com

Another significant side reaction is the formation of aspartimide from aspartic acid residues, particularly when followed by amino acids such as glycine (B1666218), asparagine, or serine. google.com This intramolecular cyclization is base-catalyzed and can lead to chain termination or the formation of β-peptide impurities. Strategies to minimize aspartimide formation include:

Using sterically hindered protecting groups on the aspartic acid side chain.

Employing milder deprotection conditions, such as lower concentrations of piperidine or alternative bases like DBU in combination with piperazine. acs.org

Using additives in the deprotection cocktail.

Diketopiperazine formation is another common side reaction, especially at the dipeptide stage, which can lead to the cleavage of the peptide from the resin. This can be suppressed by using alternative deprotection reagents like piperazine or by modifying the coupling protocol. acs.org

Reactions Involving Fmoc-L-phenylglycinol in Oligomer Synthesis

Role as an Amino Alcohol Building Block in Solid-Phase Synthesis

This compound serves as a crucial building block in the solid-phase synthesis of various oligomers, including peptides and peptidomimetics. chemimpex.com Its bifunctional nature, possessing both a protected amine and a free primary alcohol, allows for its incorporation into growing chains to introduce specific structural features.

In the context of SPPS, the Fmoc-protected amine of this compound can be deprotected under standard basic conditions to reveal the free amine. This amine can then participate in a subsequent coupling reaction with an activated carboxylic acid of the next amino acid in the sequence. chemimpex.com The hydroxyl group of the phenylglycinol moiety can either remain as a terminal alcohol or be used for further chemical modifications, such as esterification or etherification, to create more complex molecular architectures.

The use of amino alcohol building blocks like this compound is instrumental in the synthesis of depsipeptides, which contain both amide and ester bonds in their backbone. nih.gov Furthermore, the phenyl group of the phenylglycinol residue can introduce specific conformational constraints and participate in hydrophobic interactions within the final oligomer structure. The solid-phase approach allows for the efficient and controlled assembly of these complex molecules. mdpi.comnih.gov

Peptide Bond Formation with this compound Derivatives

The formation of peptide bonds is a fundamental process in the synthesis of peptides and peptidomimetics. This compound derivatives are instrumental in this context, serving as key building blocks, particularly in solid-phase peptide synthesis (SPPS). chemimpex.com The Fmoc group provides a temporary shield for the amino functionality, which can be removed at a specific stage to allow for the coupling of the next amino acid in the sequence. embrapa.br

The process of peptide bond formation involves the activation of the carboxyl group of an incoming Fmoc-protected amino acid, which then reacts with the free amino group of the resin-bound peptide chain. embrapa.br This cycle of deprotection and coupling is repeated to elongate the peptide. The stability of the peptide bond formed is a key advantage, though the activation step requires careful consideration to prevent side reactions. embrapa.br

Optimization of Coupling Conditions to Prevent Racemization of this compound Residues

A significant challenge in the synthesis of peptides containing phenylglycine residues is the propensity for racemization at the α-carbon. This is particularly pronounced during the base-catalyzed coupling step in Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.netluxembourg-bio.com Studies have shown that the choice of coupling reagents and bases plays a critical role in minimizing epimerization. researchgate.netluxembourg-bio.com

Research indicates that racemization primarily occurs during the activation and coupling of the Fmoc-phenylglycine residue, with the Fmoc-group removal step contributing to a lesser extent. researchgate.netnih.gov To mitigate this, various coupling reagents and conditions have been investigated. For instance, the use of coupling reagents like DEPBT or COMU in combination with sterically hindered bases such as 2,4,6-collidine (TMP) or N,N-dimethyl-2-aminopyridine (DMP) has been shown to significantly reduce racemization to negligible levels. researchgate.netluxembourg-bio.com Microwave-assisted SPPS has also been explored, with specific conditions, such as using the coupling reagent DMTMM-BF4 with N-methylmorpholine (NMM) as the activator base, demonstrating improved diastereomeric purity. researchgate.netnih.gov

Table 1: Impact of Coupling Reagents on Racemization of Phenylglycine

Coupling Reagent/BaseDiastereomeric PurityReference
COMU/TMP>98% correct diastereomer luxembourg-bio.com
DMTMM-BF4/NMM (Microwave-assisted)71% diastereomeric purity researchgate.netnih.gov

This table illustrates the effect of different coupling reagent and base combinations on the stereochemical purity of peptides containing phenylglycine.

Incorporation of this compound into Non-Peptidic Backbones or Peptidomimetics

The structural features of this compound make it a valuable precursor for the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of peptides but with improved properties such as enhanced stability and bioavailability. researchgate.net These modifications often involve alterations to the peptide backbone. researchgate.net Solid-phase synthesis has emerged as a powerful tool for the creation of these modified molecules. researchgate.net

This compound can be incorporated into various non-peptidic backbones, contributing to the development of novel therapeutic agents. For example, it can be a component in the synthesis of peptide-peptoid hybrids or other backbone-modified structures. The ability to perform these syntheses on a solid support facilitates the purification and isolation of the final products. researchgate.net

Derivatization and Further Functionalization of this compound

Transformations at the Hydroxyl and Amino Functionalities

The hydroxyl and amino groups of this compound are key sites for derivatization, allowing for the introduction of a wide range of functional groups. The Fmoc protecting group on the nitrogen can be selectively removed under mild basic conditions, typically using piperidine, to reveal the free amine. embrapa.br This free amine can then participate in various reactions, most notably peptide bond formation. embrapa.br

The hydroxyl group can also be modified. For instance, it can be acylated to form esters or etherified. These transformations are crucial for creating building blocks with specific properties required for the synthesis of complex molecules, including post-translationally modified peptides. nih.gov The ability to selectively modify both the amino and hydroxyl groups provides significant synthetic flexibility.

Stereoselective Introduction of Additional Functionalities

The inherent chirality of this compound makes it an excellent scaffold for the stereoselective introduction of new functionalities. This is particularly important in the synthesis of chiral drugs and other biologically active compounds where stereochemistry is critical for activity.

Methodologies have been developed to introduce new stereocenters with high control. For example, the hydroxyl group can be oxidized to a ketone, which can then undergo stereoselective reduction or addition reactions to introduce a new chiral center. Similarly, the amino group can be used to direct stereoselective reactions on adjacent positions. These strategies are essential for building complex, multi-chiral molecules.

Methodologies for Cleavage and Recycling of Phenylglycinol-Derived Chiral Auxiliaries

Phenylglycinol and its derivatives are often used as chiral auxiliaries to control the stereochemistry of chemical reactions. After the desired stereoselective transformation has been achieved, it is often necessary to remove the chiral auxiliary.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Methods for Structural Elucidation and Reaction Progress Monitoring

Spectroscopic methods provide invaluable information about the molecular structure of Fmoc-L-phenylglycinol and are routinely used to monitor the progress of reactions in which it participates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, characteristic signals confirm the presence of all key structural motifs. The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region (around 7.3-7.9 ppm). chemicalbook.comrsc.org The protons of the phenyl ring of the glycinol moiety also resonate in this aromatic region. The methine and methylene (B1212753) protons of the Fmoc group's five-membered ring and its connection to the oxygen appear in the 4.1-4.3 ppm range. chemicalbook.comrsc.org The protons on the stereogenic center and the adjacent methylene group of the phenylglycinol backbone provide crucial structural information. chemicalbook.com

¹³C NMR spectroscopy complements the proton data, providing a signal for each unique carbon atom in the molecule. This allows for confirmation of the total carbon count and the chemical environment of each carbon, including the carbonyl of the carbamate (B1207046), the aromatic carbons of both the fluorenyl and phenyl groups, and the aliphatic carbons of the glycinol backbone. rsc.org Advanced solid-state NMR techniques can also be used to determine the three-dimensional structure of related peptide molecules in detail. nih.gov

Table 3: Representative ¹H NMR Chemical Shifts (δ) for this compound Structural Moieties (in DMSO-d₆)
Proton TypeExpected Chemical Shift (ppm)Structural Moiety
Aromatic Protons~7.20 - 7.90Fmoc group and Phenyl group
NH Proton~7.8 - 7.9Carbamate
CH and CH₂ of Fmoc~4.10 - 4.30Fluorenyl backbone (C9-H and C9-CH₂)
CH-N and CH₂-O~3.0 - 4.2Phenylglycinol backbone
OH ProtonVariableHydroxyl group

Note: Values are estimations based on similar compounds like Fmoc-Phe-OH and L-phenylglycinol. chemicalbook.comrsc.orgchemicalbook.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for quantifying the Fmoc group, particularly in the context of solid-phase peptide synthesis (SPPS). tec5usa.com The fluorenyl group possesses a strong chromophore, which allows for sensitive spectrophotometric monitoring. thieme-connect.de

The most common application is the quantification of Fmoc loading on a solid support (resin). This is achieved by treating a known weight of the Fmoc-loaded resin with a basic solution, typically 20% piperidine (B6355638) in dimethylformamide (DMF). nih.govmostwiedzy.plresearchgate.net The base cleaves the Fmoc group, releasing it from the resin. In the presence of piperidine, the liberated dibenzofulvene (DBF) rapidly forms a stable piperidine adduct. nih.govmostwiedzy.pl This adduct has a characteristic strong absorbance maximum around 301 nm. nih.govmostwiedzy.plrsc.org By measuring the absorbance of the resulting solution and applying the Beer-Lambert law, the concentration of the adduct, and thus the initial loading of the Fmoc-protected species on the resin, can be accurately calculated. rsc.orgbiotage.com

This same principle is used to monitor the deprotection step in real-time during automated peptide synthesis. thieme-connect.denih.gov The rate of formation of the dibenzofulvene-piperidine adduct can be followed spectrophotometrically to study the deprotection kinetics, ensuring the reaction goes to completion before the next amino acid is coupled. nih.govresearchgate.net Deep learning models have even been developed to predict these UV-Vis deprotection traces, optimizing synthesis protocols. researchgate.net

Table 4: Key Parameters for UV-Vis Quantification of Fmoc-Group Cleavage
ParameterValueRelevance
AnalyteDibenzofulvene-piperidine adductStable product formed upon Fmoc cleavage with piperidine. nih.gov
Wavelength (λmax)~301 nm (also ~289-290 nm)Wavelength of maximum absorbance for quantification. nih.govmostwiedzy.pl
Molar Extinction Coefficient (ε) at ~301 nm~7800 M⁻¹cm⁻¹Constant used in the Beer-Lambert law (A = εcl) for concentration calculation. nih.govrsc.org
Cleavage Reagent20% Piperidine in DMFStandard reagent for Fmoc deprotection and quantitative analysis. mostwiedzy.pl

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the molecule is generated. For this compound, IR spectroscopy is instrumental in verifying the presence of its key structural features: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the hydroxyl group, and the carbamate linkage.

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific bonds within its structure. These include:

N-H Stretching: A distinct peak typically appears in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the amine proton in the carbamate group.

O-H Stretching: A broad absorption band is expected in the 3200-3600 cm⁻¹ range, which is characteristic of the hydroxyl (-OH) group.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ indicate the C-H stretching of the aromatic rings in both the fluorenyl and phenyl moieties.

Carbonyl (C=O) Stretching: A strong, sharp absorption peak around 1690-1720 cm⁻¹ is a clear indicator of the carbonyl group within the Fmoc-carbamate linkage.

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are attributed to the carbon-carbon double bond stretching within the aromatic rings.

C-O Stretching: The stretching vibration of the C-O bond in the alcohol appears in the 1000-1200 cm⁻¹ range.

In practice, IR spectroscopy is also used to monitor chemical reactions. For instance, during the synthesis of this compound, the appearance of the characteristic carbamate C=O peak and N-H peak would confirm the successful coupling of the Fmoc group to L-phenylglycinol. Conversely, during the deprotection step in peptide synthesis, the disappearance of the Fmoc-related peaks would signify the successful removal of the protecting group.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amine (Carbamate) N-H Stretch 3300 - 3400
Hydroxyl O-H Stretch (broad) 3200 - 3600
Aromatic Rings C-H Stretch > 3000
Carbonyl (Carbamate) C=O Stretch 1690 - 1720
Aromatic Rings C=C Bending 1450 - 1600

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for confirming the molecular weight of a synthesized compound like this compound and for identifying potential impurities. The molecular formula for this compound is C₂₃H₂₁NO₃, giving it a calculated molecular weight of approximately 359.42 g/mol . calpaclab.comsigmaaldrich.comsigmaaldrich.com

When analyzed by mass spectrometry, typically using a soft ionization technique like Electrospray Ionization (ESI), a prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected at an m/z value of approximately 360.43. Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. The precise mass measurement provided by high-resolution mass spectrometry can further confirm the elemental composition, providing unequivocal evidence of the compound's identity.

Furthermore, MS is highly sensitive for impurity profiling. The presence of unexpected peaks in the mass spectrum can indicate starting materials, by-products from the synthesis, or degradation products. For example, a peak corresponding to the unreacted L-phenylglycinol or by-products from incomplete Fmoc protection could be readily identified, allowing for the assessment of the sample's purity. Chiral analysis of the related compound, phenylglycine, has also been demonstrated using mass spectrometric methods. nih.gov

Table 2: Molecular Weight Data for this compound

Parameter Value Source
Molecular Formula C₂₃H₂₁NO₃ calpaclab.com
Molecular Weight 359.42 g/mol calpaclab.comsigmaaldrich.comsigmaaldrich.com

Thermal Analysis Techniques in Characterization

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA provides crucial information about its thermal stability, decomposition pattern, and the presence of any residual solvents.

A typical TGA thermogram for this compound would show a stable baseline at lower temperatures, indicating that the compound is not decomposing. A minor weight loss below 100°C might suggest the evaporation of adsorbed water or residual solvent. The primary decomposition event would occur at a higher temperature, often seen as a sharp drop in mass. This step likely corresponds to the cleavage of the thermally labile Fmoc group, followed by the degradation of the phenylglycinol backbone at even higher temperatures. The temperature at which significant weight loss begins is a key indicator of the compound's thermal stability. Such analysis is crucial for determining the maximum processing temperature if the compound is to be incorporated into polymers or other materials. The technique has been successfully used to characterize nanostructures modified with related Fmoc-amino acid derivatives. mdpi.com

Table 3: Hypothetical Thermal Degradation Profile for this compound

Temperature Range (°C) % Weight Loss Interpretation
30 - 100 ~0-2% Loss of volatile solvents or adsorbed water
100 - 200 Stable (minimal loss) Region of thermal stability
> 200 Significant Onset of thermal decomposition (e.g., Fmoc group cleavage)

Surface Analysis and Microscopy (if this compound is incorporated into materials)

When this compound is used to functionalize a surface or is incorporated into a bulk material, specialized techniques are required to analyze its distribution, composition, and effect on morphology.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. carleton.edu It is an ideal method for confirming the successful attachment of this compound onto a substrate. carleton.edusci-hub.se

If a material, such as a nanoparticle or a polymer film, is functionalized with this compound, an XPS survey scan would detect the presence of carbon (C), nitrogen (N), and oxygen (O). mdpi.com High-resolution scans of the C 1s, N 1s, and O 1s regions provide detailed chemical state information:

C 1s Spectrum: This spectrum would be complex, with distinct peaks corresponding to the different carbon environments: C-C/C-H bonds in the aromatic rings (~284.8 eV), C-O from the alcohol, C-N from the carbamate, and the O-C=O of the carbamate group at a higher binding energy. diva-portal.org

N 1s Spectrum: A single peak corresponding to the nitrogen atom in the carbamate linkage (-NHCOO-) would confirm the presence of the Fmoc protecting group. diva-portal.org

O 1s Spectrum: This spectrum would show components from the carbonyl (C=O) and ether-like (C-O) oxygens of the carbamate, as well as the hydroxyl (-OH) group. diva-portal.org

Quantitative analysis of the atomic percentages can verify the extent of surface functionalization. XPS has been effectively used to confirm the modification of nanostructures with the related compound Fmoc-glycine. mdpi.com

Research Applications in Organic Synthesis and Chemical Biology

Role as a Chiral Building Block in Asymmetric Synthesis

Synthesis of Complex Stereodefined Organic Molecules

The primary application of Fmoc-L-phenylglycinol is as a chiral building block in the synthesis of complex organic molecules where precise control of stereochemistry is paramount. Its structure is particularly valuable in solid-phase peptide synthesis (SPPS) and the assembly of peptidomimetics and other natural products.

A key method for creating stereodefined structures is the Sharpless Asymmetric Aminohydroxylation (SAA) . Research has shown that various alkenes can undergo aminohydroxylation using an Fmoc-protected nitrogen source (FmocNHCl) in the presence of chiral ligands like (DHQD)₂PHAL. This reaction introduces both an amino group (protected as its Fmoc-carbamate) and a hydroxyl group across a double bond with high regioselectivity and excellent enantioselectivity. The use of this compound or its precursors in such reactions allows for the generation of highly functionalized and optically pure intermediates that are pivotal for further elaboration into more complex targets.

The table below summarizes representative results from the Sharpless Asymmetric Aminohydroxylation to produce Fmoc-protected amino alcohols, illustrating the high enantiomeric ratios achievable.

Alkene SubstrateChiral LigandYield (%)Enantiomeric Ratio (er)
Cinnamyl acetate (B1210297)(DHQD)₂PHAL8596:4
Methyl cinnamate(DHQD)₂PHAL8197:3
Styrene(DHQD)₂PHAL7095:5
1-Decene(DHQ)₂PHAL6590:10

Furthermore, organometallic chemistry provides another avenue for the use of Fmoc-protected building blocks. For instance, organozinc reagents derived from N-Fmoc protected iodoalanine esters can be coupled with various electrophiles under palladium catalysis. This strategy facilitates the synthesis of substituted phenylalanines and other non-canonical amino acids, which can then be deprotected and incorporated into larger molecules. The inherent chirality of L-phenylglycinol is also leveraged by using it as a chiral auxiliary, guiding the stereoselective course of reactions such as the Strecker synthesis to produce L-α-amino acids.

Contributions to Pharmaceutical Research and Drug Discovery (as a synthetic tool)

In pharmaceutical research, the value of this compound lies not as a therapeutic agent itself, but as a critical tool for synthesizing and modifying potential drug candidates. Its structural features are exploited to build chiral molecules with desired pharmacological properties.

Incorporation into Lead Compounds for Modifying Binding Affinities and Biological Activity

The rigid, well-defined stereochemical structure of the phenylglycinol moiety is often incorporated into peptide and small-molecule lead compounds to enhance their interaction with biological targets. Introducing this fragment can impart conformational constraint, which is a widely used strategy in drug design to lock a molecule into its bioactive conformation. This pre-organization can lead to a significant increase in binding affinity and selectivity for a target receptor or enzyme.

For example, replacing a flexible glycine (B1666218) residue in a peptide with a more rigid phenylglycine or phenylglycinol derivative can dramatically alter its secondary structure and, consequently, its biological activity. The phenyl group can engage in favorable pi-stacking or hydrophobic interactions within a binding pocket, while the chiral centers dictate the precise spatial orientation of other functional groups essential for molecular recognition. This approach has been used to refine the structure of lead compounds, transforming them into more potent and specific drug candidates with improved pharmacological profiles.

Design of Fluorescent Chemosensors and Probes for Biological Systems

The fluorenylmethoxycarbonyl (Fmoc) group possesses intrinsic fluorescent properties. This characteristic is increasingly exploited in the design of chemosensors and molecular probes for biological imaging and assays. The Fmoc group exhibits a strong UV absorption and fluorescence emission, which can be modulated by its local environment.

When this compound is incorporated as a building block into a larger molecular architecture, such as a peptide or a custom-synthesized receptor, the Fmoc moiety can act as a fluorescent reporter. For instance, a peptide-based sensor designed to bind a specific metal ion or biomolecule could be synthesized using this compound. Upon binding of the target analyte, a conformational change in the sensor could alter the fluorescence of the nearby Fmoc group through mechanisms like quenching or enhancement, providing a detectable signal. While the primary use of the Fmoc group is for protection, its fluorescent nature makes it a convenient, built-in tag for certain applications in chemical biology, avoiding the need for additional fluorescent labels.

Synthesis of Chiral Intermediates for Active Pharmaceutical Ingredient (API) Development

The development of chiral drugs is a cornerstone of the modern pharmaceutical industry, with a majority of small-molecule APIs containing at least one stereocenter. The synthesis of single-enantiomer drugs is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles. This compound and its parent compound, L-phenylglycinol, are invaluable chiral intermediates in the synthesis of these APIs.

These building blocks are used in the early stages of multi-step syntheses to install the required stereochemistry, which is then carried through to the final API. The Sharpless asymmetric aminohydroxylation is one such powerful method for generating optically pure Fmoc-protected amino alcohols, which are versatile intermediates for a wide array of pharmaceutical targets. The ability to create complex, stereodefined intermediates is essential for accessing novel chemical space and developing innovative drugs. The Fmoc group's mild cleavage conditions are highly compatible with the sensitive functional groups often found in complex drug molecules, making it a preferred choice in many industrial and academic settings for API development.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and "Green" Synthetic Routes for Fmoc-L-phenylglycinol

The pursuit of environmentally benign chemical processes has spurred research into "green" synthetic routes for this compound. Traditional methods often rely on hazardous reagents and generate significant waste. Future research is centered on developing more sustainable alternatives that minimize environmental impact.

Key areas of investigation include:

Enzymatic Resolutions: The use of enzymes, such as lipases, for the kinetic resolution of racemic phenylglycinol offers a highly stereoselective and environmentally friendly alternative to classical chemical resolutions. These biocatalytic methods operate under mild conditions, often in aqueous media, reducing the need for harsh organic solvents.

Catalytic Asymmetric Synthesis: The development of novel catalysts for the asymmetric reduction of corresponding ketones or the amination of related alcohols is a primary goal. This approach aims to directly produce the desired L-enantiomer, eliminating the need for resolving racemic mixtures and thereby increasing atom economy.

Use of Greener Solvents: Research is ongoing to replace conventional volatile organic solvents (VOCs) with more sustainable alternatives like ionic liquids, supercritical fluids (such as CO2), or water. The ideal solvent would not only be environmentally friendly but also facilitate product separation and catalyst recycling.

A comparative overview of traditional versus green synthetic approaches is presented below:

FeatureTraditional Synthesis"Green" Synthesis
Stereoselectivity Often requires classical resolution of racematesHigh stereoselectivity achieved via biocatalysis or asymmetric catalysis
Solvents Typically uses volatile organic compounds (VOCs)Employs aqueous media, ionic liquids, or supercritical fluids
Reagents May involve stoichiometric use of hazardous reagentsUtilizes catalytic amounts of reagents, often with higher atom economy
Waste Generation Can produce significant amounts of chemical wasteReduced waste streams and potential for catalyst recycling

Exploration of Alternative and Recyclable Protecting Group Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is widely used for amine protection due to its base-lability, which allows for mild deprotection conditions. However, the generation of dibenzofulvene as a byproduct can complicate purification. Consequently, research is directed towards alternative and recyclable protecting group strategies.

Potential avenues of exploration include:

Photolabile Protecting Groups: These groups can be removed by irradiation with light of a specific wavelength, offering a traceless deprotection method that avoids the use of chemical reagents.

Enzyme-Labile Protecting Groups: The use of protecting groups that can be selectively cleaved by specific enzymes presents a highly orthogonal and green deprotection strategy.

Recyclable Protecting Groups: The design of protecting groups that can be recovered and reused after cleavage is a key objective for sustainable chemistry. This could involve immobilization of the protecting group on a solid support or the development of biphasic systems to facilitate separation and recycling.

Advanced Applications in Bio-orthogonal Chemistry and Functional Biomaterials

The unique structural features of this compound make it an attractive candidate for incorporation into advanced materials and for use in bio-orthogonal chemistry.

Bio-orthogonal Chemistry: The phenylglycinol moiety can be functionalized with bio-orthogonal handles, such as alkynes or azides, for subsequent "click" chemistry reactions. This allows for the specific labeling and tracking of biomolecules in complex biological systems without interfering with native biochemical processes.

Functional Biomaterials: this compound and its derivatives can self-assemble into well-ordered nanostructures, such as hydrogels and nanofibers. These materials have potential applications in drug delivery, tissue engineering, and as scaffolds for 3D cell culture. The aromatic interactions of the fluorenyl and phenyl groups play a crucial role in driving the self-assembly process.

Computational Chemistry Approaches for Predicting Reactivity and Stereoselectivity of this compound Transformations

Computational chemistry has emerged as a powerful tool for understanding and predicting the outcomes of chemical reactions. In the context of this compound, computational methods can provide valuable insights into its reactivity and the stereoselectivity of its transformations.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, determine transition state energies, and predict the most likely products of a reaction. This can aid in the rational design of catalysts and the optimization of reaction conditions.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational preferences of this compound and its interactions with other molecules, such as enzymes or solvents. This is particularly useful for understanding the basis of stereoselectivity in biocatalytic resolutions.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity, guiding the design of new compounds with enhanced properties.

Integration of Flow Chemistry and Automated Synthesis for Enhanced Efficiency

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. The integration of flow chemistry for the synthesis of this compound and its derivatives is a promising area of future research.

Benefits of this approach include:

Increased Efficiency and Throughput: Continuous processing allows for higher throughput and more efficient production compared to batch methods.

Improved Reaction Control: The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors can lead to higher yields and selectivities.

Facilitated Scale-Up: Scaling up a flow process is often more straightforward than scaling up a batch reaction, as it typically involves running the reactor for longer periods or using parallel reactors.

Automation: Flow systems can be readily automated, enabling high-throughput screening of reaction conditions and the on-demand synthesis of compound libraries for drug discovery and other applications.

Q & A

Q. What are the critical steps for synthesizing Fmoc-L-phenylglycinol in solution-phase chemistry?

The synthesis typically involves coupling Fmoc-protected amino acids with appropriate reagents. For example, a protocol adapted from Fmoc-L-Ala-L-Phe-OMe synthesis () includes:

  • Activating this compound’s carboxyl group using 1-hydroxybenzotriazole (HOBt) and ethylcarbodiimide (EDC) at 0°C.
  • Coupling with a resin-bound amine or another amino acid in the presence of N,N-diisopropylethylamine (DIPEA).
  • Purification via liquid-liquid extraction (e.g., acetonitrile/ether) and characterization by HPLC and ¹H-NMR .

Q. How can researchers verify the purity and identity of this compound post-synthesis?

  • Analytical Techniques :
    • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended) .
    • ¹H-NMR : Confirm structural integrity by analyzing characteristic peaks (e.g., Fmoc aromatic protons at 7.3–7.8 ppm) .
    • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ expected for C23H19NO4: 373.39 g/mol) .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Store at +4°C in a desiccator under inert gas (argon/nitrogen) to prevent moisture absorption and degradation .
  • Avoid prolonged exposure to light or acidic/basic conditions, which may cleave the Fmoc group prematurely .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in sterically hindered peptide sequences?

  • Strategies :
    • Use double coupling with excess amino acid (2–4 equivalents) and coupling agents like HATU or PyBOP .
    • Incorporate microwave-assisted synthesis to enhance reaction kinetics .
    • Monitor real-time coupling efficiency via Kaiser test or chloranil test for free amine groups .
  • Data Contradiction Note : While EDC/HOBt is standard, HATU may improve yields in challenging sequences but risks racemization .

Q. How should researchers address discrepancies in HPLC purity data for this compound?

  • Troubleshooting :
    • Column Selection : Use columns with smaller particle sizes (e.g., 2.6 µm) for higher resolution .
    • Solvent pH Adjustment : Modify mobile phase pH (e.g., 0.1% formic acid vs. TFA) to resolve co-eluting impurities .
    • Recrystallization : Purify crude products using methanol/water or dichloromethane/hexane systems .

Q. What side reactions are common during this compound incorporation, and how can they be mitigated?

  • Common Issues :
    • Fmoc Deprotection Side Reactions : Piperidine may cause aspartimide formation; minimize by using 20% piperidine in DMF with 0.1 M HOBt .
    • Racemization : Avoid prolonged exposure to basic conditions; use low-temperature coupling (0–4°C) .
    • Resin Swelling : Pre-swell resins (e.g., Rink amide) in DCM/DMF (1:1) for 1 hour before synthesis .

Methodological Design

Q. How to design a kinetic study for this compound cleavage under varying conditions?

  • Experimental Setup :
    • Prepare resin-bound this compound and treat with 20% piperidine/DMF at timed intervals (1–30 min).
    • Quantify cleaved Fmoc groups via UV absorbance at 301 nm .
    • Compare with alternative cleavage agents (e.g., DBU) for efficiency and side-product analysis .

Q. What analytical workflows are recommended for detecting trace impurities in this compound batches?

  • Multi-Technique Approach :
    • LC-MS/MS : Identify impurities at ppm levels using high-resolution MS .
    • ²⁹Si-NMR : Detect silanol byproducts from resin cleavage if silica-based resins are used .
    • Elemental Analysis : Validate C/H/N ratios to confirm stoichiometric integrity .

Data Contradiction Analysis

Q. How to resolve conflicting reports on this compound’s solubility in polar solvents?

  • Context : Some studies report solubility in DMSO >50 mg/mL, while others note limited solubility.
  • Resolution :
    • Test solubility under inert atmosphere; oxidation may alter solubility profiles .
    • Use sonication at 40°C for 10–15 minutes to enhance dissolution .
    • Refer to batch-specific COA (Certificate of Analysis) for solvent compatibility .

Tables for Key Methodological Parameters

Parameter Recommended Value Evidence Source
Coupling Time (Solution-Phase)12–16 hours at 0°C
HPLC Mobile Phase0.1% TFA in H₂O/ACN (gradient: 5–95%)
Fmoc Deprotection Efficiency>99% with 20% piperidine/DMF (2 × 5 min)
Storage Stability24 months at +4°C in argon

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.